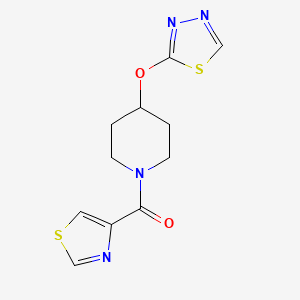

4-(1,3,4-thiadiazol-2-yloxy)-1-(1,3-thiazole-4-carbonyl)piperidine

Description

Properties

IUPAC Name |

[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S2/c16-10(9-5-18-6-12-9)15-3-1-8(2-4-15)17-11-14-13-7-19-11/h5-8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZHCHLWZKXNMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CSC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1,3,4-thiadiazol-2-yloxy)-1-(1,3-thiazole-4-carbonyl)piperidine is a derivative of the thiadiazole and thiazole classes, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxicity against various cell lines, and other pharmacological effects.

Chemical Structure

The structure of the compound can be broken down into two primary scaffolds:

- Thiadiazole : A five-membered ring containing two nitrogen atoms and one sulfur atom.

- Thiazole : A five-membered ring containing one nitrogen atom and one sulfur atom.

Biological Activity Overview

Research indicates that derivatives of thiadiazoles and thiazoles exhibit a range of biological activities including:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Anticonvulsant

- Antidiabetic

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and thiazole moieties. For instance, a study evaluated the cytotoxic effects of various thiadiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Cytotoxicity Studies

The compound's cytotoxic effects were assessed using the MTT assay. The results indicated significant activity against both MCF-7 and HepG2 cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 2.32 | Induces apoptosis via Bax/Bcl-2 ratio increase |

| This compound | HepG2 | 3.21 | Cell cycle arrest at G2/M phase |

The compound demonstrated a higher selectivity towards cancer cells compared to normal cells, suggesting its potential as a targeted anticancer agent .

The mechanism underlying the anticancer activity involves:

- Induction of Apoptosis : Increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2).

- Cell Cycle Arrest : The compound caused cell cycle arrest at specific phases (G2/M), which is crucial for preventing cancer cell proliferation .

Additional Biological Activities

Beyond its anticancer properties, compounds with similar structural motifs have shown promise in other areas:

- Antimicrobial Activity : Thiadiazole derivatives have been reported to exhibit significant antibacterial and antifungal activities.

- Anti-inflammatory Effects : Some derivatives have demonstrated effectiveness in reducing inflammation in various models.

Case Studies

A notable case study involved the synthesis and evaluation of multiple derivatives based on the thiadiazole scaffold. The study found that modifications to the piperidine ring significantly enhanced the cytotoxicity against cancer cells. For example:

Scientific Research Applications

Biological Activities

1. Anticonvulsant Activity

The 1,3,4-thiadiazole moiety is recognized for its anticonvulsant properties. Studies have shown that derivatives of this scaffold exhibit significant activity against seizures. For instance, compounds containing the thiadiazole ring have been evaluated using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models, demonstrating substantial anticonvulsant effects with minimal toxicity . The structural modifications of the thiadiazole and thiazole components in the compound may enhance its efficacy as an anticonvulsant agent.

2. Antimicrobial Properties

The compound has shown promise in antimicrobial applications. Various derivatives of 1,3,4-thiadiazoles have been synthesized and tested against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These studies indicate that certain substitutions on the thiadiazole ring can significantly improve antibacterial activity . The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains.

3. Antidiabetic Activity

Research has indicated that some 1,3,4-thiadiazole derivatives possess antidiabetic properties. For example, compounds with specific substitutions have shown promising results in lowering blood glucose levels in diabetic models . The mechanism is believed to involve modulation of insulin signaling pathways or enhancement of glucose uptake in tissues.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-(1,3,4-thiadiazol-2-yloxy)-1-(1,3-thiazole-4-carbonyl)piperidine typically involves multi-step reactions starting from readily available precursors. The structural activity relationship (SAR) studies highlight that modifications on the thiadiazole and thiazole rings can lead to enhanced biological activities. For instance:

- Substituent Effects: The presence of electron-withdrawing or electron-donating groups on the thiadiazole or thiazole rings can influence the compound's lipophilicity and interaction with biological targets.

- Ring Modifications: Alterations in the piperidine structure can also affect the pharmacokinetics and pharmacodynamics of the compound .

Case Studies

Case Study 1: Anticonvulsant Evaluation

A study involving a series of thiadiazole derivatives demonstrated that specific substitutions led to compounds exhibiting up to 83% inhibition in seizure models at low doses (20 mg/kg) with minimal side effects . This highlights the potential for developing new anticonvulsants based on this scaffold.

Case Study 2: Antimicrobial Screening

In a comprehensive evaluation of various thiadiazole derivatives against multiple microbial strains, certain compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics. This suggests a viable pathway for developing new antimicrobial agents based on this chemical framework .

Comparison with Similar Compounds

Key Structural Analogs

The following table highlights structurally related piperidine derivatives and their distinguishing features:

Note: Molecular formula and weight for the target compound are inferred from nomenclature conventions, as explicit data were absent in the evidence.

Impact of Substituent Variations

- Heterocycle Replacement: Replacing the thiadiazole with oxadiazole (as in ) introduces distinct electronic properties.

- Aromatic vs. Aliphatic Substituents : The phenyl-thiazole group in may enhance lipophilicity compared to the unsubstituted thiazole in the target compound, affecting membrane permeability.

- Sulfonyl vs. Carbonyl Linkers : The sulfonyl group in increases polarity and hydrogen-bonding capacity, which could influence solubility and pharmacokinetics.

Thiadiazole-Containing Compounds

- 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine : Exhibits insecticidal and fungicidal activities due to the thiadiazole-pyridyl synergy, likely targeting mitochondrial enzymes in pests .

- The addition of the thiazole-carbonyl group may broaden its target spectrum, possibly inhibiting bacterial efflux pumps or kinases.

Piperidine Derivatives with Heterocyclic Moieties

- Quinazolinone-Piperidine Derivatives: These compounds (e.g., ) are reported to modulate central nervous system (CNS) targets, such as serotonin receptors, due to the quinazolinone core’s planar structure.

- 1-(2-Phenyl-1,3-thiazole-4-carbonyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine : The oxadiazole-thiophene combination in may enhance anticancer activity by intercalating DNA or inhibiting topoisomerases.

Physicochemical Properties

Q & A

Q. Critical Parameters :

- Temperature control during acylation to avoid decomposition.

- Use of inert atmosphere (N₂/Ar) for moisture-sensitive steps .

How can researchers verify the structural integrity and purity of this compound?

Basic Research Focus

Methodological Approach :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., thiadiazole C-O piperidine linkage at δ 4.1–4.3 ppm; thiazole carbonyl resonance at ~170 ppm) .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and thiadiazole C-S bonds (~680 cm⁻¹) .

- Chromatography :

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by peak area) .

- Elemental Analysis : Match experimental vs. theoretical C, H, N, S content (deviation <0.4%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.